

Technical Guide: Diethyl (2-nitrophenoxy)propanedioate

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Compound of Interest

Compound Name:	Diethyl (2-nitrophenoxy)propanedioate
CAS No.:	32539-24-5
Cat. No.:	B12335660

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Structural Anatomy, Synthetic Logic, and Pharmaceutical Utility[1][2]

Executive Summary & Structural Identity

Diethyl (2-nitrophenoxy)propanedioate is a specialized diester intermediate used primarily in the synthesis of oxygen- and nitrogen-containing heterocycles, specifically 1,4-benzoxazines. Its value lies in its bifunctionality: it possesses an electrophilic 1,3-dicarbonyl core (the malonate moiety) and a latent nucleophile (the nitro group, upon reduction) tethered via an ether linkage.

IUPAC Nomenclature Breakdown

The systematic name is derived via the following hierarchy:

- Parent Chain: Propanedioate (derived from propanedioic acid, commonly malonic acid).
- Ester Groups: "Diethyl" denotes the ethylation of both carboxylic acid groups.

- Substituent: "(2-nitrophenoxy)" indicates a phenoxy group () substituted with a nitro group () at the ortho (2-) position, attached to the central carbon (C2) of the propane chain.

Chemical Structure:

Strategic Synthesis: The Williamson Ether Pathway

Unlike C-arylated malonates (which require S

Ar or Pd-catalyzed coupling of malonate carbanions), the synthesis of the O-arylated (phenoxy) analog requires a polarity inversion strategy. The most robust protocol involves the Williamson Ether Synthesis between a phenol and an

-haloester.

Mechanistic Causality

The reaction is a bimolecular nucleophilic substitution ().

- Nucleophile Generation: 2-Nitrophenol is deprotonated by a weak base (K

CO

) to form the 2-nitrophenoxide anion. The nitro group at the ortho position stabilizes this anion via resonance, reducing its nucleophilicity slightly but preventing C-alkylation side reactions (ambident nucleophile control).

- Electrophilic Attack: The phenoxide attacks the -carbon of Diethyl bromomalonate (or chloromalonate).
- Substitution: Bromide is displaced, forming the ether linkage.

Why this route? Direct S

Ar of diethyl malonate (C-nucleophile) on 2-fluoronitrobenzene yields the C-arylated product (Diethyl 2-(2-nitrophenyl)malonate), not the phenoxy ether. Therefore, the phenol must be the

nucleophile, and the malonate must provide the electrophilic site.

Experimental Protocol: Synthesis & Validation

Note: This protocol is designed for a 50 mmol scale. All steps must be performed in a fume hood due to the lachrymatory nature of

-haloesters.

Reagents

- 2-Nitrophenol (6.95 g, 50 mmol)
- Diethyl bromomalonate (11.95 g, 50 mmol)
- Potassium Carbonate (anhydrous, 13.8 g, 100 mmol)
- Acetone or Acetonitrile (dry, 150 mL)

Step-by-Step Methodology

- **Activation:** In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-Nitrophenol in dry acetone. Add Potassium Carbonate in a single portion. Stir at room temperature for 30 minutes to ensure complete formation of the phenoxide salt (color change to bright yellow/orange is typical).
- **Alkylation:** Add Diethyl bromomalonate dropwise via a pressure-equalizing addition funnel over 20 minutes. The slow addition prevents local excesses that could lead to side reactions.
- **Reflux:** Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 60°C for acetone) for 6–8 hours. Monitor progress via TLC (Silica; Hexane:EtOAc 4:1). The starting phenol spot should disappear.
- **Work-up:** Cool the mixture to room temperature. Filter off the inorganic solids (KBr and excess K

CO

). Rinse the filter cake with acetone.

- Isolation: Concentrate the filtrate under reduced pressure (rotary evaporator) to yield a viscous yellow oil.
- Purification: Although often pure enough for the next step, the oil can be recrystallized from ethanol or purified via flash column chromatography if impurities (>5%) are detected by NMR.

Self-Validating Analytical Checkpoints

- ¹H NMR (CDCl₃, 400 MHz): Look for the characteristic "singlet" (or weak splitting) of the methine proton () attached to the oxygen and two carbonyls. It typically shifts downfield (approx. 5.2–5.5 ppm) compared to unsubstituted diethyl malonate (3.3 ppm) due to the electron-withdrawing phenoxy group.
- IR Spectroscopy: Presence of Ester C=O stretch (~1740 cm⁻¹) and Nitro N-O stretches (1530 & 1350 cm⁻¹). Absence of Phenolic O-H stretch (~3400 cm⁻¹).

Downstream Utility: The Benzoxazine Cyclization

The primary application of **Diethyl (2-nitrophenoxy)propanedioate** is the synthesis of Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate.

Pathway:

- Reduction: The nitro group is reduced to an aniline amine () using H₂/Pd-C or Fe/Acetic Acid.

- Intramolecular Cyclization: The newly formed amine is spatially positioned to attack the adjacent ester carbonyl.
- Elimination: Loss of ethanol yields the 6-membered lactam ring (benzoxazinone).

Data Presentation

Property	Value / Description
Molecular Formula	C H NO
Molecular Weight	297.26 g/mol
Physical State	Viscous yellow oil or low-melting solid
Solubility	Soluble in DCM, EtOAc, Acetone; Insoluble in Water
Key Intermediate For	Pemirolast analogs, Benzoxazinone scaffolds
Hazards	Irritant, potential sensitizer (nitro compounds)

Visualization: Synthetic Pathway

The following diagram illustrates the synthesis of the title compound and its conversion to the benzoxazine scaffold.

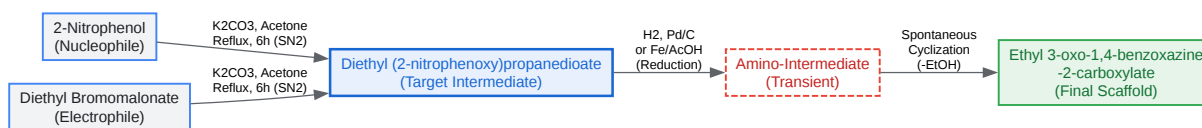


Fig 1. Synthesis of Benzoxazine Scaffold via Diethyl (2-nitrophenoxy)propanedioate

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Figure 1: Reaction pathway showing the Williamson ether synthesis followed by reductive cyclization.

References

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